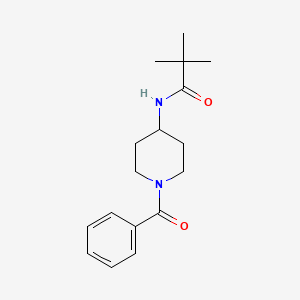
N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide, commonly known as Meclofenoxate, is a nootropic drug that has been widely used in scientific research. It was first synthesized in the 1950s by scientists at the French pharmaceutical company, Union Chimique Belge (UCB). Meclofenoxate is a derivative of dimethylaminoethanol (DMAE) and has been shown to have a range of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of Meclofenoxate is not fully understood. It is believed to increase the levels of acetylcholine in the brain, which is a neurotransmitter that is important for memory and learning. Meclofenoxate may also enhance the uptake of glucose and oxygen by brain cells, which can improve cognitive function.
Biochemical and Physiological Effects:
Meclofenoxate has been shown to have a range of biochemical and physiological effects. It can increase the levels of acetylcholine in the brain, which can improve memory and learning. Meclofenoxate may also enhance the uptake of glucose and oxygen by brain cells, which can improve cognitive function. In addition, Meclofenoxate has been shown to have antioxidant properties, which can protect brain cells from damage.
Avantages Et Limitations Des Expériences En Laboratoire
Meclofenoxate has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. Meclofenoxate has also been extensively studied, and its effects on cognitive function are well-documented. However, there are some limitations to the use of Meclofenoxate in lab experiments. It can be difficult to control for individual differences in response to the drug, and the long-term effects of Meclofenoxate on cognitive function are not well-understood.
Orientations Futures
There are several future directions for research on Meclofenoxate. One area of interest is the potential therapeutic effects of Meclofenoxate in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of research is the development of new derivatives of Meclofenoxate that may have improved cognitive-enhancing properties. Finally, there is a need for further studies to investigate the long-term effects of Meclofenoxate on cognitive function.
Méthodes De Synthèse
The synthesis of Meclofenoxate involves the reaction of DMAE with 4-methylcyclohexanone and pyridine-2-carboxylic acid. The reaction takes place in the presence of a catalyst and results in the formation of Meclofenoxate. The purity of the final product can be improved through recrystallization.
Applications De Recherche Scientifique
Meclofenoxate has been extensively studied for its cognitive-enhancing properties. It has been shown to improve memory, learning, and attention in both animal and human studies. Meclofenoxate has also been investigated for its potential therapeutic effects in Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-11-5-7-12(8-6-11)15-13(17)10-16-9-3-2-4-14(16)18/h2-4,9,11-12H,5-8,10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSHWANEAADXQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)CN2C=CC=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-fluoro-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]benzamide](/img/structure/B7473732.png)




![3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7473762.png)
![N-[2-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7473765.png)

![N-(3-ethynylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7473789.png)